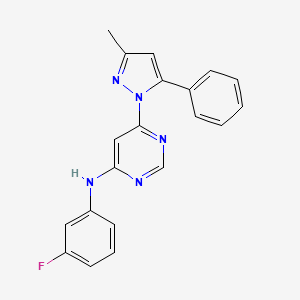
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMPP belongs to the class of pyrazolopyrimidine compounds and has been shown to exhibit various biochemical and physiological effects.
作用機序
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine's mechanism of action is not fully understood, but it has been shown to interact with various molecular targets in cells. It has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation. This compound has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as COX-2 and EGFR. This compound has also been shown to modulate the activity of neurotransmitters in the brain, including dopamine and serotonin. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine has several advantages for lab experiments, including its ability to inhibit cancer cell growth and reduce inflammation. It has also demonstrated neuroprotective effects and has been studied for its potential in the treatment of neurological disorders. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for research on N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine. One area of focus is the development of this compound-based therapies for cancer and inflammation. Further research is also needed to understand the mechanism of action of this compound and to determine its safety and efficacy in humans. Additionally, this compound's potential as a neuroprotective agent for the treatment of neurodegenerative disorders warrants further investigation. Overall, this compound has shown promising results in scientific research and has the potential to be a valuable therapeutic agent in the future.
合成法
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized using a multi-step process starting from 3-fluoroaniline, 3-methyl-5-phenylpyrazole, and 2-chloro-4,6-dimethoxypyrimidine. The synthesis involves the formation of various intermediates, including the formation of a pyrazolopyrimidine ring system and the introduction of a fluorine atom to the phenyl ring. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-(3-fluorophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-4-pyrimidinamine has been studied for its potential as a therapeutic agent in various scientific research areas. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also demonstrated neuroprotective effects and has been studied for its potential in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-(3-fluorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5/c1-14-10-18(15-6-3-2-4-7-15)26(25-14)20-12-19(22-13-23-20)24-17-9-5-8-16(21)11-17/h2-13H,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKWHHLOUOBMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC=CC=C2)C3=NC=NC(=C3)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

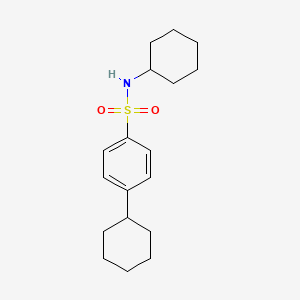
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)

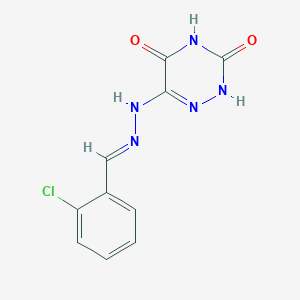
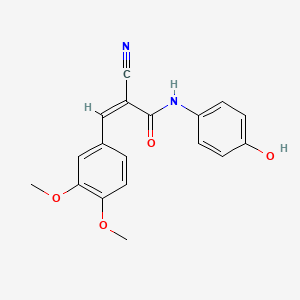
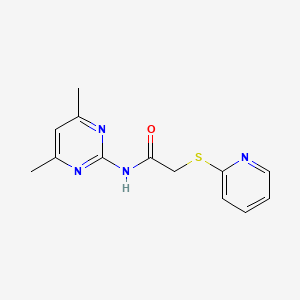
![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)
![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5862941.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5862945.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone oxime](/img/structure/B5862964.png)
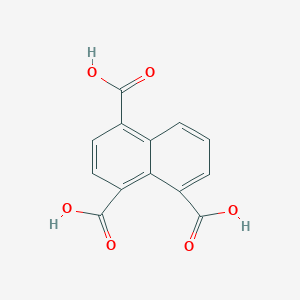
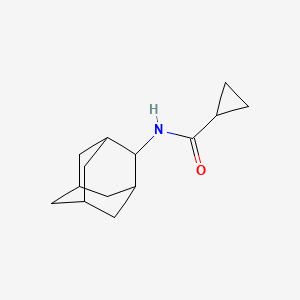
![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863001.png)